molecular formula C23H29ClOSi B1419104 (R)-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne CAS No. 1191268-97-9

(R)-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne

Cat. No. B1419104
CAS RN: 1191268-97-9
M. Wt: 385 g/mol
InChI Key: JZDIOEJLSJMTDN-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of ®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne is C~26~H~34~O~2~Si~2~ , with a molecular weight of approximately 434.72 g/mol . The compound’s structure consists of a heptyne chain with a chlorine atom at position 4 and a tert-butyldiphenylsilyloxy group at position 7.


Chemical Reactions Analysis

  • Deprotection of Silyl Ether : The tert-butyldiphenylsilyloxy group can be selectively removed using Lewis acid-base catalysts or other methods . This step exposes the hydroxy group for further reactions.

properties

IUPAC Name

tert-butyl-[(4R)-4-chlorohept-6-ynoxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClOSi/c1-5-13-20(24)14-12-19-25-26(23(2,3)4,21-15-8-6-9-16-21)22-17-10-7-11-18-22/h1,6-11,15-18,20H,12-14,19H2,2-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIOEJLSJMTDN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H](CC#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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